N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17ClN6O2S and its molecular weight is 464.93. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and assessment of heterocycles, particularly those incorporating a thiadiazole moiety, have been a focus area in the research domain. These compounds are synthesized for their potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The process involves creating various heterocycles, including pyrrole, pyridine, coumarin, and others, which are characterized by their structural complexity and potential for diverse biological activities (Fadda et al., 2017).
Radiopharmaceutical Applications
Research into the radiosynthesis of selective radioligands, such as [18F]PBR111, highlights the compound's application in imaging translocator proteins (18 kDa) with positron emission tomography (PET). This area of research is crucial for understanding neuroinflammation and neurodegenerative diseases, with the compound's synthesis involving complex steps to ensure high purity and specific radioactivity for in vivo imaging (Dollé et al., 2008).
Anticancer and Antimicrobial Activity
The synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines via Suzuki coupling and their evaluation for anticancer and antimicrobial activity represent another significant application. Such research underlines the potential therapeutic uses of these compounds, particularly against specific cancer cell lines and microbial strains, indicating a promising area for developing new treatments (Kumar et al., 2019).
Enaminones in Drug Discovery
The utilization of enaminones for synthesizing substituted pyrazoles with antitumor and antimicrobial activities showcases the broad scope of these compounds in medicinal chemistry. Such compounds are evaluated for their cytotoxic effects against various cancer cell lines, providing insights into their potential as cancer therapeutics (Riyadh, 2011).
Adenosine Receptor Antagonists
The development of adenosine human receptor antagonists using 1,2,4-triazolo[4,3-a]pyrazin-3-one as a new scaffold emphasizes the compound's application in targeting neurological disorders. Research in this area focuses on designing compounds with high affinity and selectivity for the adenosine receptor, contributing to the development of treatments for conditions like Parkinson's disease (Falsini et al., 2017).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O2S/c1-31-19-8-7-15(11-16(19)23)24-20(30)13-32-22-26-25-21-18-12-17(14-5-3-2-4-6-14)27-29(18)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPWNDZFMMUFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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